Tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a benzoyloxy group, and a piperazine ring. This compound is often used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological processes and interactions.
Medicine: It is a key intermediate in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and benzoyloxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate is unique due to the presence of the benzoyloxy group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C16H22N2O4 |
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Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl 4-benzoyloxypiperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)21-15(20)17-9-11-18(12-10-17)22-14(19)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
InChI Key |
ZTGPHWIDULGPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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